molecular formula C7H4O3 B13960046 3,6-Cycloheptadiene-1,2,5-trione CAS No. 56561-57-0

3,6-Cycloheptadiene-1,2,5-trione

Cat. No.: B13960046
CAS No.: 56561-57-0
M. Wt: 136.10 g/mol
InChI Key: SNVPKVKSGSWSRB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Cycloheptadiene-1,2,5-trione typically involves the oxidation of cycloheptatriene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the trione structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Cycloheptadiene-1,2,5-trione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxygenated compounds.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ketone groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride would yield 3,6-Cycloheptadiene-1,2,5-triol, while nucleophilic substitution with an amine could produce an amine-substituted cycloheptadiene derivative.

Scientific Research Applications

3,6-Cycloheptadiene-1,2,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Cycloheptadiene-1,2,5-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    Cycloheptatriene: A precursor in the synthesis of 3,6-Cycloheptadiene-1,2,5-trione.

    Cycloheptanone: A seven-membered ring ketone with different reactivity and applications.

    Cycloheptadiene: A related compound with a similar ring structure but different functional groups.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

CAS No.

56561-57-0

Molecular Formula

C7H4O3

Molecular Weight

136.10 g/mol

IUPAC Name

cyclohepta-3,6-diene-1,2,5-trione

InChI

InChI=1S/C7H4O3/c8-5-1-3-6(9)7(10)4-2-5/h1-4H

InChI Key

SNVPKVKSGSWSRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=O)C=CC1=O

Origin of Product

United States

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